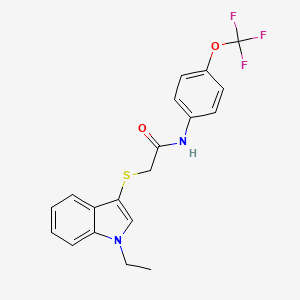

2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related indole acetamide derivatives involves condensation reactions, where key functional groups are introduced to form the desired compound. For instance, the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives was achieved through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives. These compounds were then characterized by various spectroscopic methods, indicating the precise control over the synthesis process (Gopi & Dhanaraju, 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-((1-Ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has been extensively studied through techniques such as X-ray diffraction, revealing intricate details about their conformation and stereochemistry. For example, a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlighted its orthorhombic crystal system, which exhibits intermolecular hydrogen bonding patterns crucial for understanding the compound's reactivity and interaction capabilities (Sharma et al., 2018).

Chemical Reactions and Properties

Indole acetamides undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include palladium-catalyzed synthesis, where ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates react with primary or secondary amines, showcasing the compound's reactivity towards synthesizing free-NH indole 2-acetamides and derivatives (Cacchi, Fabrizi, & Filisti, 2009).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Investigations into compounds like N-(2,6-dichloro-4- thrifloromethylphenyl) acetamide have provided valuable data on their physical characteristics, including crystal data and molecular geometry, which are essential for predicting the compound's stability and solubility (Ping, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, define the compound's potential applications. Studies on derivatives like 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides, reveal their potent opioid kappa agonist activity, indicating the significant biological interactions these molecules can partake in (Barlow et al., 1991).

Scientific Research Applications

Synthesis and Molecular Docking

The indole acetamide derivatives, including compounds structurally related to 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, have been synthesized and characterized by various spectroscopic analyses. These compounds have shown potential in molecular docking studies targeting specific proteins or receptors, indicating their potential use in the development of anti-inflammatory and anticancer drugs. The synthesis involves reactions that provide good yields and have been confirmed through geometrical optimization and interaction energy studies, highlighting their stability and potential interaction with biological targets (Al-Ostoot et al., 2020), (Sharma et al., 2018).

Palladium-Catalyzed Synthesis

Palladium-catalyzed reactions have been applied to the synthesis of indole 2-acetamides, showcasing the versatility of palladium catalysis in constructing complex molecules. This method provides access to free-NH indole 2-acetamides and derivatives, demonstrating the chemical's relevance in synthetic organic chemistry and potential pharmaceutical applications (Cacchi et al., 2009).

Antiallergic Agents

Studies on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have explored their antiallergic properties. These compounds have been synthesized in the pursuit of novel antiallergic compounds, with some showing significant potency in assays. This research underscores the potential of indole acetamide derivatives in the development of new therapies for allergic conditions (Menciu et al., 1999).

Antioxidant Activity

The synthesis of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and their evaluation for antioxidant properties represent another application. These compounds have shown considerable antioxidant activity, indicating their potential as new antioxidant agents. The research highlights the structural influence on antioxidant activity, with certain substituents enhancing the compounds' efficacy (Gopi & Dhanaraju, 2020).

Biological Activities of Novel Compounds

The synthesis and biological activity evaluation of novel compounds, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, reveal the broad applicability of indole acetamide derivatives. These studies have identified potent inhibitors of specific enzymes, offering insights into the design of drugs with improved molecular properties for therapeutic applications (Shukla et al., 2012).

properties

IUPAC Name |

2-(1-ethylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2S/c1-2-24-11-17(15-5-3-4-6-16(15)24)27-12-18(25)23-13-7-9-14(10-8-13)26-19(20,21)22/h3-11H,2,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLALRTCAHMQODX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B2483979.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2483981.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2483986.png)

![4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2483989.png)

![5-(1,2-dithiolan-3-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pentanamide](/img/structure/B2483993.png)

![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2483996.png)

![N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2484000.png)